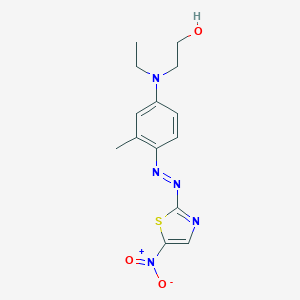
Samarium-149
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium-149 is a radioactive isotope that has been used in various scientific research applications. It is a rare earth element that is found in small amounts in the earth's crust. The isotope has a half-life of 2.73 days and decays through beta emission.
Applications De Recherche Scientifique
Samarium-149 has been used in various scientific research applications. One of its main uses is in nuclear medicine. The isotope can be used for cancer treatment by targeting cancer cells with radiation. It can also be used for imaging studies to diagnose various diseases.
Mécanisme D'action
Samarium-149 decays through beta emission, which produces high-energy electrons that can penetrate tissues and destroy cancer cells. The isotope can also emit gamma rays, which can be used for imaging studies.
Effets Biochimiques Et Physiologiques
Samarium-149 has been shown to have a low toxicity and is well-tolerated by the body. The isotope is mainly excreted through the urine and feces. It does not accumulate in the body, which reduces the risk of long-term side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using samarium-149 in lab experiments is its high specific activity, which allows for accurate measurements. The isotope also has a short half-life, which reduces the risk of long-term contamination. However, the short half-life also limits the time available for experiments.
Orientations Futures
There are many future directions for research on samarium-149. One area of research is the development of new synthesis methods that can produce the isotope in larger quantities. Another area of research is the development of new applications for the isotope in nuclear medicine. Additionally, research can be conducted to further understand the mechanism of action and physiological effects of samarium-149.
In conclusion, samarium-149 is a radioactive isotope that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Samarium-149 has the potential to be used in various fields of research and can contribute to the advancement of science and medicine.
Méthodes De Synthèse
Samarium-149 can be synthesized through the neutron activation of samarium-148. The isotope can be produced in a nuclear reactor by irradiating samarium-148 with neutrons. The resulting samarium-149 can be separated from the other isotopes of samarium through various chemical separation techniques.
Propriétés
Numéro CAS |
14392-34-8 |
|---|---|
Nom du produit |
Samarium-149 |
Formule moléculaire |
Sm |
Poids moléculaire |
148.91719 g/mol |
Nom IUPAC |
samarium-149 |
InChI |
InChI=1S/Sm/i1-1 |
Clé InChI |
KZUNJOHGWZRPMI-BJUDXGSMSA-N |
SMILES isomérique |
[149Sm] |
SMILES |
[Sm] |
SMILES canonique |
[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



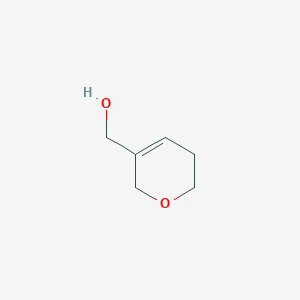
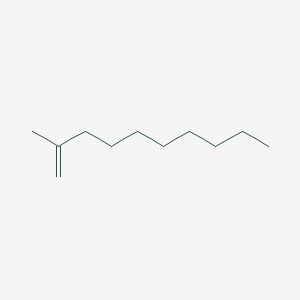

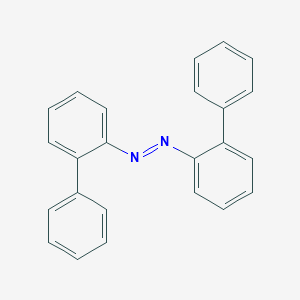
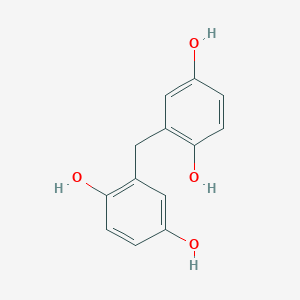

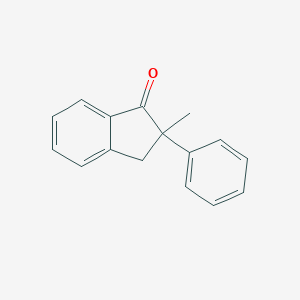

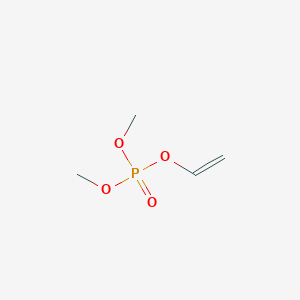
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
